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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Enzalutamide, a potent

second-generation androgen receptor (AR) antagonist, on androgen-dependent cell lines.

Enzalutamide is a critical therapeutic agent in the treatment of castration-resistant prostate

cancer (CRPC).[1][2][3] Understanding its molecular mechanisms and cellular impact is

paramount for ongoing research and the development of novel cancer therapies.

Mechanism of Action of Enzalutamide
The development and progression of a significant subset of prostate cancers are driven by the

androgen receptor signaling pathway.[4] Androgens, such as testosterone and

dihydrotestosterone (DHT), bind to the AR in the cytoplasm.[1] This binding event triggers a

conformational change, leading to the dissociation of heat shock proteins, dimerization, and

translocation of the AR into the nucleus.[4] Within the nucleus, the AR binds to specific DNA

sequences known as androgen response elements (AREs), recruiting co-activators and

initiating the transcription of target genes that promote cell growth, proliferation, and survival.[1]

[4]

Enzalutamide disrupts this critical signaling cascade at multiple key stages[1][4][5]:

Competitive Inhibition of Androgen Binding: Enzalutamide binds to the ligand-binding domain

of the AR with a significantly higher affinity (five- to eight-times) than first-generation
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antiandrogens like bicalutamide.[4] This competitive inhibition prevents androgens from

activating the receptor.[1]

Inhibition of Nuclear Translocation: Enzalutamide's binding to the AR induces a

conformational change that prevents the receptor's translocation from the cytoplasm into the

nucleus.[1][2][4]

Impaired DNA Binding and Co-activator Recruitment: In the event that some AR molecules

do translocate to the nucleus, Enzalutamide impairs their ability to bind to AREs on the DNA

and disrupts the recruitment of necessary co-activators for gene transcription.[1][4]

This multi-faceted mechanism of action leads to a comprehensive shutdown of androgen-

dependent signaling, ultimately resulting in decreased tumor cell proliferation and induction of

apoptosis.[1][5][6]
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Caption: Enzalutamide's multi-step inhibition of the AR signaling pathway.
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Quantitative Impact on Androgen-Dependent Cell
Lines
Enzalutamide has been shown to exert potent anti-proliferative and pro-apoptotic effects on

various androgen-dependent prostate cancer cell lines.

Inhibition of Cell Viability and Proliferation
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a

compound. Enzalutamide demonstrates significant efficacy in reducing the viability of AR-

positive prostate cancer cell lines.

Cell Line AR Status
Enzalutamide
IC50 (µM)

Comments Reference(s)

LNCaP
AR+ (T877A

mutant)
0.14 - 5.6

Androgen-

sensitive.
[7][8]

VCaP
AR+ (Wild-type,

amplified)
Not specified

Enzalutamide

treatment

induces

apoptosis.

[9]

C4-2 AR+ Not specified

Enzalutamide

has a cytostatic

effect.

[10]

PC-3 AR- 1.4 - 34.9

Androgen-

insensitive,

intrinsically

resistant.

[7][8][11]

DU145 AR- Not specified
Androgen-

insensitive.
[11]

Table 1: Summary of Enzalutamide IC50 values in various prostate cancer cell lines.

Induction of Apoptosis
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Enzalutamide treatment leads to programmed cell death, or apoptosis, in androgen-dependent

prostate cancer cells.[6][12][13] This is characterized by molecular changes including the

upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

Cell Line Treatment
Effect on
Apoptosis

Key Molecular
Changes

Reference(s)

LNCaP Enzalutamide
Increased

apoptosis

Increased BAX,

decreased Bcl-2,

nuclear pyknosis,

DNA

fragmentation.

[12][13]

VCaP Enzalutamide

Increased

apoptosis (Sub-

G1 phase)

Increased

Cleaved PARP.
[9]

C4-2B Enzalutamide

Increased

apoptosis (Sub-

G1 phase)

Increased

Cleaved PARP.
[9]

LNCaP-ENR
MK591 (5-LOX

inhibitor)

Increased

apoptosis

PARP cleavage,

degradation of

survivin, Bcl-xL,

Cyclin D1,

CDK4.

[14]

Table 2: Pro-apoptotic effects of Enzalutamide on prostate cancer cells.

Alteration of Cell Cycle Progression
By inhibiting AR signaling, Enzalutamide can halt the progression of the cell cycle, preventing

cancer cells from dividing. Studies have shown that Enzalutamide treatment leads to an

increase in the percentage of cells in the sub-G1 phase, which is indicative of apoptosis.[9]
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Cell Line Treatment
% of Cells in Sub-
G1 (Apoptosis)

Reference(s)

VCaP Enzalutamide
Significant increase

vs. control
[9]

C4-2B Enzalutamide
Significant increase

vs. control
[9]

VCaP

Enzalutamide +

CCX771 (CXCR7

inhibitor)

Further significant

increase vs. single

agents

[9]

C4-2B

Enzalutamide +

CCX771 (CXCR7

inhibitor)

Further significant

increase vs. single

agents

[9]

Table 3: Effect of Enzalutamide on cell cycle distribution.

Downregulation of AR Target Gene Expression
A direct consequence of Enzalutamide's mechanism is the reduced transcription of AR-

regulated genes. Prostate-Specific Antigen (PSA), encoded by the KLK3 gene, is a well-

established biomarker of AR activity.

Cell Line Treatment
Effect on PSA
(KLK3) mRNA
Expression

Reference(s)

LNCaP 10 µM Enzalutamide
Significant decrease

(~0.35 fold of control)
[15]

C4-2 10 µM Enzalutamide
Significant decrease

(~0.45 fold of control)
[15]

LAPC4 10 µM Enzalutamide
Significant decrease

(~0.05 fold of control)
[15]

Table 4: Enzalutamide's effect on the expression of the AR target gene PSA (KLK3).
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Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The

following are standard protocols for assessing the impact of Enzalutamide on cell lines.

Cell Viability - MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of

cell viability.[16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce

the yellow tetrazolium salt MTT to purple formazan crystals.[16]

Materials:

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in

sterile PBS).[16]

Solubilization solution (e.g., DMSO, or SDS in HCl).[17][18]

96-well plates.

Multi-well spectrophotometer (plate reader).

Protocol:

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000

cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

Treatment: Treat cells with various concentrations of Enzalutamide and a vehicle control

(e.g., DMSO). Incubate for the desired duration (e.g., 48, 72 hours).

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C,

allowing formazan crystals to form.[17]

Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to

each well to dissolve the formazan crystals.[16][18] Shake the plate on an orbital shaker for

15 minutes to ensure complete dissolution.[16]
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Absorbance Reading: Measure the absorbance at a wavelength between 500-600 nm

(typically 570 nm) using a plate reader.[16][18]

Data Analysis: Subtract the background absorbance from a media-only control. Calculate cell

viability as a percentage relative to the vehicle-treated control cells.

Cell Viability Assay Workflow (MTT)
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Caption: A standard workflow for assessing cell viability using the MTT assay.

Western Blot Analysis
Western blotting is used to detect and quantify specific proteins, such as the Androgen

Receptor and key apoptotic markers, in cell lysates.[19]

Materials:

RIPA lysis buffer with protease and phosphatase inhibitors.[19][20]

BCA protein assay kit.

Laemmli sample buffer.

SDS-PAGE gels (e.g., 4-12% Bis-Tris).[19]

PVDF or nitrocellulose membrane.[20]

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Primary antibodies (e.g., anti-AR, anti-PARP, anti-Bcl-2, anti-Actin).

HRP-conjugated secondary antibody.[20]

Enhanced chemiluminescence (ECL) substrate.[20]

Imaging system.

Protocol:

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA

buffer.[19][20]

Protein Quantification: Centrifuge the lysates to pellet debris and collect the supernatant.[21]

Determine the protein concentration of each sample using a BCA assay.[19]

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli buffer and

heat at 95°C for 5-10 minutes.[19][20]
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SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate protein separation

is achieved.[19]

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[20]

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent

non-specific antibody binding.

Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-AR, 1:1000

dilution) overnight at 4°C.[22]

Washing & Secondary Antibody: Wash the membrane with TBST and then incubate with the

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

Detection: After further washes, apply ECL substrate and capture the chemiluminescent

signal using an imaging system.[20]

Analysis: Quantify band intensity relative to a loading control (e.g., β-actin) to determine

relative protein expression.

Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the expression levels of specific genes, such as the AR target gene

KLK3 (PSA).

Materials:

RNA extraction kit.

cDNA synthesis kit.

qPCR primer pairs (e.g., for KLK3 and a housekeeping gene like GAPDH).[23]

SYBR Green qPCR master mix.[23]

qPCR instrument.

Protocol:
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RNA Extraction: Following cell treatment, harvest cells and extract total RNA using a

commercial kit according to the manufacturer's instructions.

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a

reverse transcription kit.

qPCR Reaction: Set up the qPCR reaction by mixing cDNA, forward and reverse primers for

the target gene (KLK3) and a reference gene, and SYBR Green master mix.

Thermocycling: Run the reaction on a qPCR instrument using a standard cycling program

(e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

[23]

Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene

expression using the ΔΔCt method, normalizing the target gene expression to the reference

gene.

Cell Cycle Analysis by Flow Cytometry
This technique uses propidium iodide (PI), a fluorescent dye that binds to DNA, to quantify the

DNA content of cells and thereby determine their distribution across the different phases of the

cell cycle (G0/G1, S, G2/M).[24]

Materials:

Phosphate-Buffered Saline (PBS).

70% cold ethanol.[25]

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI with 100 µg/mL RNase A in PBS).

[25]

Flow cytometer.

Protocol:

Cell Harvesting: Harvest treated and control cells and wash them with cold PBS.
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Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to fix

the cells and prevent clumping.[25] Incubate on ice for at least 30 minutes.[25]

Staining: Centrifuge the fixed cells, aspirate the ethanol, and wash with PBS. Resuspend the

cell pellet in PI/RNase A staining solution.[26]

Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[25][26]

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at

least 10,000 single-cell events.[25] Use pulse processing (e.g., PI-Area vs. PI-Width) to

exclude doublets and clumps.[25]

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to model the DNA content

histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as

the sub-G1 population (indicative of apoptosis).[26]

Logical Cascade of Enzalutamide's Cellular Effects

Enzalutamide
Treatment

AR Signaling
Inhibition

Decreased AR Target
Gene Expression

(e.g., PSA)

Cell Cycle
Arrest

Induction of
Apoptosis

Reduced Cell
Proliferation & Viability

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.ucl.ac.uk/population-health-sciences/sites/population_health_sciences/files/facilities-flowcyt-pi_cell_cycle.pdf_.pdf
https://www.ucl.ac.uk/population-health-sciences/sites/population_health_sciences/files/facilities-flowcyt-pi_cell_cycle.pdf_.pdf
https://sites.medschool.ucsd.edu/research/moores/shared-resources/flow-cytometry/protocols/Pages/cell-cycle-with-pi.aspx
https://www.ucl.ac.uk/population-health-sciences/sites/population_health_sciences/files/facilities-flowcyt-pi_cell_cycle.pdf_.pdf
https://sites.medschool.ucsd.edu/research/moores/shared-resources/flow-cytometry/protocols/Pages/cell-cycle-with-pi.aspx
https://www.ucl.ac.uk/population-health-sciences/sites/population_health_sciences/files/facilities-flowcyt-pi_cell_cycle.pdf_.pdf
https://www.ucl.ac.uk/population-health-sciences/sites/population_health_sciences/files/facilities-flowcyt-pi_cell_cycle.pdf_.pdf
https://sites.medschool.ucsd.edu/research/moores/shared-resources/flow-cytometry/protocols/Pages/cell-cycle-with-pi.aspx
https://www.benchchem.com/product/b2656175?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2656175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: The logical relationship between Enzalutamide treatment and its cellular outcomes.

Conclusion
Enzalutamide effectively inhibits the growth and survival of androgen-dependent prostate

cancer cell lines by comprehensively targeting the androgen receptor signaling pathway.

Quantitative data from in vitro studies consistently demonstrate its ability to reduce cell viability,

induce apoptosis, cause cell cycle arrest, and downregulate the expression of critical AR target

genes. The experimental protocols detailed herein provide a robust framework for researchers

to further investigate the multifaceted impact of Enzalutamide and other AR antagonists, aiding

in the continued development of more effective therapies for prostate cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. What is the mechanism of Enzalutamide? [synapse.patsnap.com]

2. Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate
Cancer - PMC [pmc.ncbi.nlm.nih.gov]

3. Molecular mechanisms of enzalutamide resistance in prostate cancer - PMC
[pmc.ncbi.nlm.nih.gov]

4. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant
prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. Dual Targeting of the Androgen Receptor and Hypoxia-Inducible Factor 1α Pathways
Synergistically Inhibits Castration-Resistant Prostate Cancer Cells - PMC
[pmc.ncbi.nlm.nih.gov]

7. A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on
Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. Enzalutamide and CXCR7 inhibitor combination treatment suppresses cell growth and
angiogenic signaling in castration‐resistant prostate cancer models - PMC

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b2656175?utm_src=pdf-custom-synthesis
https://synapse.patsnap.com/article/what-is-the-mechanism-of-enzalutamide
https://pmc.ncbi.nlm.nih.gov/articles/PMC5992404/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5992404/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8992629/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8992629/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4744713/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4744713/
https://www.researchgate.net/figure/Mechanism-of-action-of-enzalutamide-Enzalutamide-has-high-affinity-for-the-androgen_fig1_369734770
https://pmc.ncbi.nlm.nih.gov/articles/PMC4429716/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4429716/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4429716/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7042720/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7042720/
https://www.researchgate.net/figure/nhibition-of-cell-growth-by-enzalutamide-as-assessed-by-real-time-cell-monitoring-a_fig1_331449355
https://pmc.ncbi.nlm.nih.gov/articles/PMC5867246/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5867246/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2656175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[pmc.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. NRG1 secreted by cancer-associated fibroblasts contributes to enzalutamide resistance
in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

12. The androgen receptor antagonist enzalutamide induces apoptosis, dysregulates the
heat shock protein system, and diminishes the androgen receptor and estrogen receptor β1
expression in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

13. researchgate.net [researchgate.net]

14. researchgate.net [researchgate.net]

15. mdpi.com [mdpi.com]

16. broadpharm.com [broadpharm.com]

17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

18. protocols.io [protocols.io]

19. benchchem.com [benchchem.com]

20. benchchem.com [benchchem.com]

21. Membrane-associated androgen receptor (AR) potentiates its transcriptional activities by
activating heat shock protein 27 (HSP27) - PMC [pmc.ncbi.nlm.nih.gov]

22. Androgen Receptor Antibody | Cell Signaling Technology [cellsignal.com]

23. origene.com [origene.com]

24. Flow cytometry with PI staining | Abcam [abcam.com]

25. ucl.ac.uk [ucl.ac.uk]

26. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego
Moores Cancer Center [sites.medschool.ucsd.edu]

To cite this document: BenchChem. [The Impact of Enzalutamide on Androgen-Dependent
Cell Lines: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2656175#androgen-receptor-antagonist-1-impact-on-
androgen-dependent-cell-lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5867246/
https://www.researchgate.net/figure/Enzalutamide-treatment-promotes-cytotoxic-effect-on-LNCaP-cells-and-cytostatic-effect-on_fig1_303540637
https://pmc.ncbi.nlm.nih.gov/articles/PMC11560826/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11560826/
https://pubmed.ncbi.nlm.nih.gov/31297844/
https://pubmed.ncbi.nlm.nih.gov/31297844/
https://pubmed.ncbi.nlm.nih.gov/31297844/
https://www.researchgate.net/publication/334427310_The_androgen_receptor_antagonist_enzalutamide_induces_apoptosis_dysregulates_the_heat_shock_protein_system_and_diminishes_the_androgen_receptor_and_estrogen_receptor_b1_expression_in_prostate_cancer_c
https://www.researchgate.net/figure/Induction-of-apoptosis-in-Enzalutamide-resistant-prostate-cancer-cells-by-MK591-A_fig5_340785435
https://www.mdpi.com/2075-1729/11/9/874
https://broadpharm.com/protocol_files/cell_viability_assays
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.protocols.io/view/cell-viability-assay-mtt-assay-protocol-c3tmynk6.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Western_Blot_Analysis_of_AR_Targets_Following_Androgen_Receptor_IN_6_Treatment.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Western_Blot_Analysis_of_Androgen_Receptor_AR_Levels_Following_Bavdegalutamide_Treatment.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6102137/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6102137/
https://www.cellsignal.com/products/primary-antibodies/androgen-receptor-antibody/3202
https://www.origene.com/catalog/gene-expression/qpcr-primer-pairs/hp227909-prostate-specific-antigen-klk3-human-qpcr-primer-pair-nm-001648
https://www.abcam.com/en-us/technical-resources/protocols/flow-cytometry-with-propidium-iodide-staining
https://www.ucl.ac.uk/population-health-sciences/sites/population_health_sciences/files/facilities-flowcyt-pi_cell_cycle.pdf_.pdf
https://sites.medschool.ucsd.edu/research/moores/shared-resources/flow-cytometry/protocols/Pages/cell-cycle-with-pi.aspx
https://sites.medschool.ucsd.edu/research/moores/shared-resources/flow-cytometry/protocols/Pages/cell-cycle-with-pi.aspx
https://www.benchchem.com/product/b2656175#androgen-receptor-antagonist-1-impact-on-androgen-dependent-cell-lines
https://www.benchchem.com/product/b2656175#androgen-receptor-antagonist-1-impact-on-androgen-dependent-cell-lines
https://www.benchchem.com/product/b2656175#androgen-receptor-antagonist-1-impact-on-androgen-dependent-cell-lines
https://www.benchchem.com/product/b2656175#androgen-receptor-antagonist-1-impact-on-androgen-dependent-cell-lines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2656175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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